molecular formula C16H18N4O4 B2610150 7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide CAS No. 2097861-67-9

7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide

Cat. No.: B2610150
CAS No.: 2097861-67-9
M. Wt: 330.344
InChI Key: YWYQCKAKYKJOOX-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives, such as the one you’re interested in, are a class of heterocyclic compounds. They have been studied for their potential biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate precursor with a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives can vary depending on the specific compounds being synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques .

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds structurally related to 7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide focuses on synthesizing novel molecules with potential therapeutic applications. For example, a study detailed the practical synthesis of an orally active CCR5 antagonist, showcasing methods that could be applied to similar compounds for developing new treatments for conditions like HIV (Ikemoto et al., 2005). Another study synthesized novel benzodifuranyl, triazines, and other heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antitumor Activity

The synthesis of imidazotetrazines, including compounds with structural similarities to the one , has been investigated for antitumor activities. One study highlights the synthesis and chemistry of a novel broad-spectrum antitumor agent, suggesting the potential for similar compounds to act as prodrugs for cancer treatment (Stevens et al., 1984).

Neuroprotective and Antioxidant Effects

A particular focus has been on evaluating the neuroprotective and antioxidant activities of benzofuran derivatives. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and tested for their neuroprotective and antioxidant activities, revealing significant protective effects against NMDA-induced excitotoxic neuronal cell damage, with implications for treating neurodegenerative diseases (Cho et al., 2015).

Antimicrobial and Antiviral Activities

Research into benzofuran derivatives also includes the exploration of their antimicrobial and antiviral potentials. For example, new benzofuran derivatives have been synthesized and tested in vitro for anti-HIV activities, underscoring the therapeutic potential of such compounds in infectious disease management (Mubarak et al., 2007).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives would depend on the specific compound. Some derivatives have been found to have very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

Future research could focus on the design and development of more selective and potent anticancer molecules based on the 1,2,4-triazole scaffold .

Properties

IUPAC Name

7-methoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-22-13-4-2-3-12-9-14(24-15(12)13)16(21)18-5-7-23-8-6-20-11-17-10-19-20/h2-4,9-11H,5-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQCKAKYKJOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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